Docosa-13,16,19-trienoic acid
CAS No.:
Cat. No.: VC14481430
Molecular Formula: C22H38O2
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H38O2 |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | docosa-13,16,19-trienoic acid |
| Standard InChI | InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24) |
| Standard InChI Key | WBBQTNCISCKUMU-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Docosa-13,16,19-trienoic acid is defined by the molecular formula C₂₂H₃₈O₂ and a molecular weight of 334.5 g/mol . Its systematic IUPAC name, (13Z,16Z,19Z)-docosa-13,16,19-trienoic acid, specifies the geometry (Z-configuration) and positions of the double bonds . Alternative designations include:
-
cis-13,16,19-Docosatrienoic acid
-
C22:3n-3,6,9 (denoting chain length, unsaturation, and double bond positions) .
Structural Configuration and Stereochemistry
The compound’s structure features three conjugated double bonds in the cis orientation, creating a bent conformation that influences its membrane fluidity and protein-binding capabilities. Key structural descriptors include:
Table 1: Comparative Structural Data from Reputable Databases
Biosynthesis and Natural Occurrence
Microbial Synthesis
Docosa-13,16,19-trienoic acid is synthesized in the protist Euglena gracilis via elongation and desaturation of shorter-chain precursors . The pathway involves:
-
Elongation: Stearate (C18:0) → Eicosanoate (C20:0) → Docosanoate (C22:0).
-
Desaturation: Introduction of double bonds at Δ13, Δ16, and Δ19 by fatty acid desaturases .
Natural Sources
While rare in higher eukaryotes, this fatty acid has been detected in:
-
Marine Microalgae: A candidate for biotechnological production via ω-3 PUFA pathways .
-
Brain Tissue: Elevated levels observed in late-stage Alzheimer’s disease patients, suggesting compensatory neuroprotective mechanisms .
Biological Activities and Mechanisms
Enzyme Inhibition
Docosa-13,16,19-trienoic acid exhibits potent inhibitory effects on:
-
Leukotriene B4 (LTB4) Binding: Competes with LTB4 for neutrophil membrane receptors (Ki = 5 μM), attenuating inflammatory responses .
-
DNA Polymerases/Topoisomerases: Second-most potent inhibitor among C22 fatty acids, reducing enzymatic activity by 40–60% at 100 μM . Structural analysis reveals that a 19–21 Å length and >7 Å width are critical for binding to enzyme active sites .
Ion Channel Modulation
In rat peritoneal macrophages, this compound:
-
Reduces K+ Current Amplitude: Dose-dependent suppression of outward rectifying K+ channels .
-
Accelerates Activation/Inactivation Kinetics: Alters membrane potential dynamics, potentially influencing immune cell signaling .
Table 2: Documented Biological Activities
Analytical Methods and Solubility
Detection and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to profile fatty acids in brain tissue, with retention time ≈33.5 min .
-
High-Performance Liquid Chromatography (HPLC): Resolves cis/trans isomers via C18 reverse-phase columns .
Solubility and Formulation
-
Organic Solvents: Soluble in DMSO (10 mM stock solutions) and ethanol .
-
Aqueous Systems: Requires lipid carriers (e.g., PEG-300) for in vivo studies due to low water solubility .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume